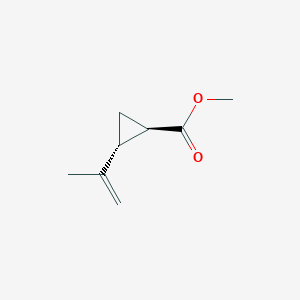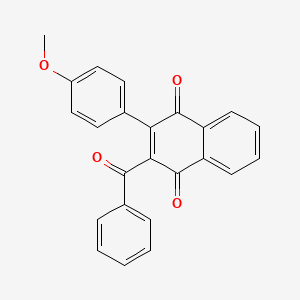
2-Benzoyl-3-(4-methoxyphenyl)naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoyl-3-(4-methoxyphenyl)naphthalene-1,4-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core substituted with benzoyl and methoxyphenyl groups, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoyl-3-(4-methoxyphenyl)naphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of naphthalene derivatives, followed by further functionalization to introduce the methoxyphenyl group. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) under controlled temperatures .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2-Benzoyl-3-(4-methoxyphenyl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted naphthalene derivatives, quinones, and hydroxylated compounds .
Scientific Research Applications
2-Benzoyl-3-(4-methoxyphenyl)naphthalene-1,4-dione has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism by which 2-Benzoyl-3-(4-methoxyphenyl)naphthalene-1,4-dione exerts its effects involves interactions with specific molecular targets. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The compound’s structural features allow it to interact with various biological pathways, making it a versatile molecule for research .
Comparison with Similar Compounds
2-Benzoyl-1,4-naphthoquinone: Similar in structure but lacks the methoxyphenyl group.
3-(4-Methoxyphenyl)-1,4-naphthoquinone: Similar but lacks the benzoyl group.
2-Benzoyl-3-phenyl-1,4-naphthoquinone: Similar but lacks the methoxy group on the phenyl ring.
Uniqueness: 2-Benzoyl-3-(4-methoxyphenyl)naphthalene-1,4-dione stands out due to the presence of both benzoyl and methoxyphenyl groups, which confer unique chemical reactivity and potential biological activities. This combination of substituents enhances its versatility in various applications compared to its analogs .
Properties
CAS No. |
17579-90-7 |
|---|---|
Molecular Formula |
C24H16O4 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-benzoyl-3-(4-methoxyphenyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C24H16O4/c1-28-17-13-11-15(12-14-17)20-21(22(25)16-7-3-2-4-8-16)24(27)19-10-6-5-9-18(19)23(20)26/h2-14H,1H3 |
InChI Key |
UVNORDAFYRMNKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),12,14,16,18-pentaene-5,9-dione](/img/structure/B14701959.png)
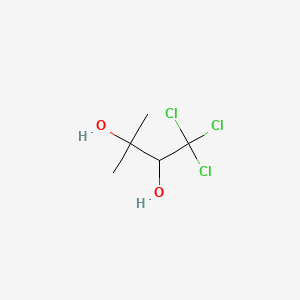
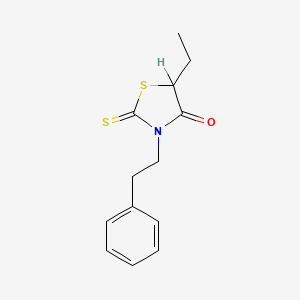
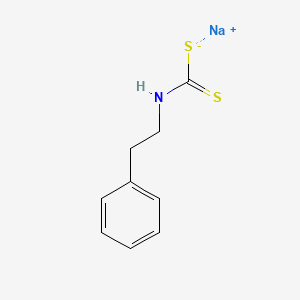
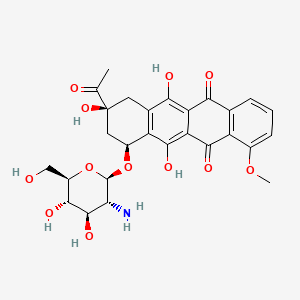
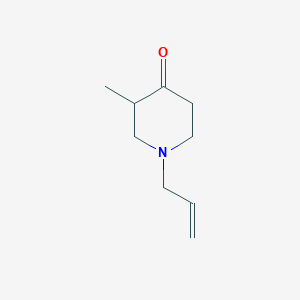
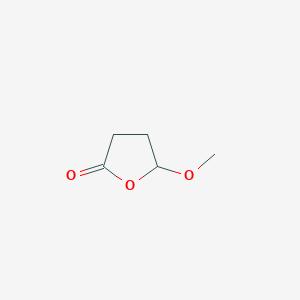

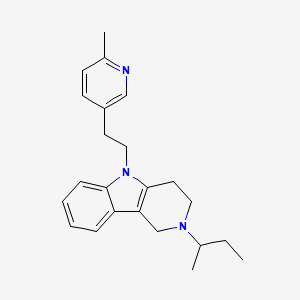
![1,4-Bis[(5-methyl-1-phenylhexan-3-yl)amino]anthracene-9,10-dione](/img/structure/B14702015.png)


